molecular formula C10H16Cl2N2O B3326137 (S)-2-((Pyrrolidin-3-yloxy)methyl)pyridine dihydrochloride CAS No. 2322928-08-3

(S)-2-((Pyrrolidin-3-yloxy)methyl)pyridine dihydrochloride

Cat. No.: B3326137
CAS No.: 2322928-08-3
M. Wt: 251.15
InChI Key: LCTKNDTZEASADO-UHFFFAOYSA-N
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Description

(S)-2-((Pyrrolidin-3-yloxy)methyl)pyridine dihydrochloride (CAS: 2322928-08-3 ) is a chiral pyridine derivative supplied as a stable dihydrochloride salt to enhance solubility and handling . The compound features a pyrrolidinyloxy substituent at the 2-position of the pyridine ring, with the (3S)-stereochemistry of the pyrrolidinyl group introducing a chiral center valuable for asymmetric synthesis and the development of stereochemically pure bioactive molecules . This compound serves as a versatile chemical intermediate in medicinal chemistry and drug discovery. Its molecular structure, comprising a pyridine core linked via an ether group to a pyrrolidine ring, is a key motif found in compounds targeting the central nervous system . While exact biological targets for this specific molecule require further research, its structural features are of significant interest for the synthesis and exploration of novel therapeutic agents . This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human consumption of any kind.

Properties

IUPAC Name

2-[[(3S)-pyrrolidin-3-yl]oxymethyl]pyridine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O.2ClH/c1-2-5-12-9(3-1)8-13-10-4-6-11-7-10;;/h1-3,5,10-11H,4,6-8H2;2*1H/t10-;;/m0../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCTKNDTZEASADO-XRIOVQLTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1OCC2=CC=CC=N2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@H]1OCC2=CC=CC=N2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of (S)-2-((Pyrrolidin-3-yloxy)methyl)pyridine dihydrochloride typically involves the reaction of pyridine derivatives with pyrrolidine derivatives under specific conditions. One common method involves the use of pyridine N-imine with alkyl-4-oxohex-5-ynoates followed by condensation with hydrazine . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

(S)-2-((Pyrrolidin-3-yloxy)methyl)pyridine dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like sodium hydride or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

(S)-2-((Pyrrolidin-3-yloxy)methyl)pyridine dihydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing into its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of various chemical products and materials

Mechanism of Action

The mechanism of action of (S)-2-((Pyrrolidin-3-yloxy)methyl)pyridine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Key Features of (S)-2-((Pyrrolidin-3-yloxy)methyl)pyridine Dihydrochloride and Analogs

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Substituents Salt Form Similarity Score
(S)-2-(Pyrrolidin-3-yloxy)pyridine dihydrochloride (1029715-21-6) C₉H₁₃N₂O·2HCl 236.14 Pyridine + (S)-pyrrolidin-3-yloxy Dihydrochloride 1.00 (Reference)
2-(Pyrrolidin-3-yloxy)pyridine dihydrochloride (1220039-88-2) C₉H₁₃N₂O·2HCl 236.14 Pyridine + racemic pyrrolidin-3-yloxy Dihydrochloride 1.00
2-Methoxy-6-(pyrrolidin-3-yloxy)pyridine dihydrochloride (1713162-92-5) C₁₀H₁₅N₂O₂·2HCl 280.17 Pyridine + methoxy + pyrrolidin-3-yloxy Dihydrochloride 0.98
5-Methoxy-2-(pyrrolidin-3-yloxy)pyridine hydrochloride (1707365-92-1) C₁₀H₁₄N₂O₂·HCl 242.70 Pyridine + 5-methoxy + pyrrolidin-3-yloxy Monohydrochloride 0.93
4-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride (1193388-05-4) C₉H₁₃N₃·2HCl 236.14 Pyridine-3-amine + pyrrolidin-1-yl Dihydrochloride N/A

Key Observations :

  • Stereochemistry : The (S)-enantiomer (1029715-21-6) may exhibit distinct pharmacological activity compared to its racemic counterpart (1220039-88-2) due to chiral recognition in biological systems .
  • Salt Form: Monohydrochloride derivatives (e.g., 1707365-92-1) have lower molecular weights and may differ in dissolution rates compared to dihydrochloride salts .

Research and Commercial Considerations

  • Synthesis and Availability : The target compound is commercially available in milligram to gram quantities (CymitQuimica, Ref: 10-F229378), facilitating drug discovery workflows .
  • Regulatory Status : Unlike pharmacopeial compounds (e.g., Betahistine Hydrochloride), research analogs lack standardized quality guidelines, necessitating in-house validation .

Biological Activity

(S)-2-((Pyrrolidin-3-yloxy)methyl)pyridine dihydrochloride, with CAS number 933716-44-0, is a compound of interest due to its potential biological activities, particularly in pharmacology. This article will explore its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

  • Molecular Formula : C10_{10}H16_{16}Cl2_2N2_2O
  • Molecular Weight : 192.26 g/mol
  • CAS Number : 933716-44-0

Research indicates that this compound may interact with various biological targets, particularly in the central nervous system (CNS). Its structure suggests potential interactions with nicotinic acetylcholine receptors (nAChRs), which are implicated in numerous neurological processes.

Interaction with Nicotinic Receptors

Studies on similar pyridine derivatives have shown that modifications at the pyridine ring can enhance binding affinity and selectivity for nAChRs. For instance, compounds that maintain a pyrrolidine moiety often exhibit improved pharmacological profiles due to their ability to stabilize receptor conformations and modulate neurotransmitter release .

Pharmacological Properties

The biological activity of this compound has been assessed through various pharmacological studies:

  • Antiviral Activity : Research on pyrrolo[3,4-c]pyridine derivatives has demonstrated significant antiviral properties, particularly against respiratory syncytial virus (RSV). Compounds similar to (S)-2-((Pyrrolidin-3-yloxy)methyl)pyridine have shown effective inhibition of RSV replication in vitro, suggesting potential therapeutic applications in viral infections .
  • Anticancer Activity : Preliminary studies indicate moderate cytotoxic effects against ovarian cancer cell lines while showing limited toxicity towards non-cancerous cells. This selectivity is crucial for developing cancer therapeutics that minimize harm to healthy tissues .
  • CNS Effects : The compound's interaction with nAChRs suggests potential applications in treating CNS disorders. Derivatives have been evaluated for their sedative and analgesic properties, with varying degrees of success. Some studies reported significant anxiolytic effects in animal models, indicating promise for anxiety-related disorders .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntiviralEffective against RSV; good protein binding
AnticancerModerate cytotoxicity towards ovarian cancer
CNS ActivityAnxiolytic effects observed in mice

Notable Research Findings

  • Antiviral Efficacy : In a study evaluating the antiviral efficacy of pyridine derivatives, this compound was found to significantly reduce viral load in treated cell cultures compared to controls, highlighting its potential as an antiviral agent .
  • Cytotoxicity Assessment : A cytotoxicity assay conducted on various cancer cell lines indicated that the compound exhibited selective toxicity towards ovarian cancer cells while sparing healthy cardiac cells, underscoring its therapeutic potential in oncology .

Q & A

Q. What strategies optimize this compound for blood-brain barrier (BBB) penetration in neuropharmacology studies?

  • Methodological Answer :
  • LogP Measurement : Adjust lipophilicity (target LogP 2–3) via substituent modification.
  • PAMPA-BBB Assay : Predict passive permeability using artificial membrane models.
  • Efflux Transporter Inhibition : Co-administer with P-glycoprotein inhibitors (e.g., verapamil) to assess active transport .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(S)-2-((Pyrrolidin-3-yloxy)methyl)pyridine dihydrochloride
Reactant of Route 2
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(S)-2-((Pyrrolidin-3-yloxy)methyl)pyridine dihydrochloride

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